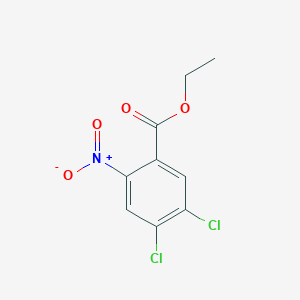![molecular formula C13H22ClNO2 B6344275 2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol hydrochloride CAS No. 1240569-91-8](/img/structure/B6344275.png)
2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Butan-2-yl)amino]methyl}-6-ethoxyphenol hydrochloride, also known as 6-ethoxy-2-(butan-2-ylaminomethyl)phenol hydrochloride, is a chemical compound with a unique structure that makes it useful for a variety of scientific research applications. Its structure is composed of two aromatic rings, a hydroxy group, and an amine group, which makes it a useful building block for synthetic organic chemistry. Its hydrochloride form is water-soluble, making it a convenient reagent for laboratory experiments.
Scientific Research Applications
Given the absence of direct matches, a broader look into related compounds and their applications might provide useful insights. For instance, the study of branched chain aldehydes, which are important flavor compounds in foods, highlights the significance of understanding chemical breakdown pathways for food science applications (Smit, Engels, & Smit, 2009). Similarly, research into parabens, which shares some functional group similarities, examines their fate and behavior in aquatic environments, pertinent for environmental science applications (Haman, Dauchy, Rosin, & Munoz, 2015). Additionally, studies on the sorption of phenoxy herbicides and synthetic phenolic antioxidants touch upon their environmental and health impacts, respectively, which could be relevant for assessing the environmental and biological effects of chemicals with similar structures (Werner, Garratt, & Pigott, 2012; Liu & Mabury, 2020).
properties
IUPAC Name |
2-[(butan-2-ylamino)methyl]-6-ethoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-4-10(3)14-9-11-7-6-8-12(13(11)15)16-5-2;/h6-8,10,14-15H,4-5,9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZULYEVGZKGVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C(=CC=C1)OCC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B6344199.png)
amine](/img/structure/B6344206.png)
amine hydrochloride](/img/structure/B6344215.png)
![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine](/img/structure/B6344222.png)
![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344223.png)
![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride](/img/structure/B6344228.png)
![(Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride](/img/structure/B6344239.png)
![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B6344241.png)

![4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344252.png)
![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine hydrochloride](/img/structure/B6344257.png)
![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride](/img/structure/B6344268.png)
amine hydrochloride](/img/structure/B6344296.png)